molecular formula C19H21N3O6S B11189236 3-[(4,6-Dihydroxy-5-propylpyrimidin-2-yl)sulfanyl]-1-(2,5-dimethoxyphenyl)pyrrolidine-2,5-dione

3-[(4,6-Dihydroxy-5-propylpyrimidin-2-yl)sulfanyl]-1-(2,5-dimethoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B11189236
M. Wt: 419.5 g/mol
InChI Key: IHOBPUJYFPFKOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4,6-Dihydroxy-5-propylpyrimidin-2-yl)sulfanyl]-1-(2,5-dimethoxyphenyl)pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core structure

Preparation Methods

The synthesis of 3-[(4,6-Dihydroxy-5-propylpyrimidin-2-yl)sulfanyl]-1-(2,5-dimethoxyphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimidine ring, followed by the introduction of the propyl and hydroxy groups. The pyrrolidine-2,5-dione core is then constructed through cyclization reactions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

3-[(4,6-Dihydroxy-5-propylpyrimidin-2-yl)sulfanyl]-1-(2,5-dimethoxyphenyl)pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where pyrimidine derivatives are known to be effective.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can mimic natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The dimethoxyphenyl group may enhance binding affinity through hydrophobic interactions, while the sulfanyl group can form covalent bonds with target proteins, leading to irreversible inhibition .

Comparison with Similar Compounds

Similar compounds include other pyrrolidine-2,5-dione derivatives and pyrimidine-based molecules. Compared to these compounds, 3-[(4,6-Dihydroxy-5-propylpyrimidin-2-yl)sulfanyl]-1-(2,5-dimethoxyphenyl)pyrrolidine-2,5-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:

Properties

Molecular Formula

C19H21N3O6S

Molecular Weight

419.5 g/mol

IUPAC Name

1-(2,5-dimethoxyphenyl)-3-[(4-hydroxy-6-oxo-5-propyl-1H-pyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C19H21N3O6S/c1-4-5-11-16(24)20-19(21-17(11)25)29-14-9-15(23)22(18(14)26)12-8-10(27-2)6-7-13(12)28-3/h6-8,14H,4-5,9H2,1-3H3,(H2,20,21,24,25)

InChI Key

IHOBPUJYFPFKOX-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N=C(NC1=O)SC2CC(=O)N(C2=O)C3=C(C=CC(=C3)OC)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.